2-Amino-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
In medicinal chemistry, pyridine and piperidine derivatives serve as key building blocks for developing compounds with therapeutic potential. For instance, the synthesis of complex molecules involving pyridine and piperidine structures has been explored for their binding affinities and pharmacological properties, such as antimicrobial, anticancer, and enzyme inhibition activities. The ability to modify these core structures allows for the creation of molecules with specific biological activities, demonstrating their significance in drug discovery and development processes (Hakimi et al., 2013).
Materials Science and Catalysis
In materials science, compounds containing pyridine and piperidine moieties have been investigated for their ability to form complex structures with metals, which can be utilized in catalysis and materials engineering. For example, the development of Zinc(II) complexes with alkoxide pendants derived from pyridyl-amine ligands shows potential in promoting hydrolysis reactions, a process that is crucial in various industrial and environmental applications (Zhang & Liang, 2006).
Pharmacological Characterization
The pharmacological characterization of compounds structurally related to 2-Amino-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one reveals their potential in addressing various health disorders. Research on κ-opioid receptor antagonists, for example, demonstrates the relevance of such chemical structures in developing treatments for depression and addiction disorders, indicating the vast therapeutic applications of these compounds (Grimwood et al., 2011).
Properties
IUPAC Name |
2-amino-1-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(14)13(17)16-8-3-2-6-12(16)11-5-4-7-15-9-11/h4-5,7,9-10,12H,2-3,6,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYURUFTPQWKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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